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Compound of Interest

Compound Name: 3-Ethynyl-3-methyloxetane

Cat. No.: B572437 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data

for 3-Ethynyl-3-methyloxetane (CAS: 1290541-27-3, Molecular Formula: C₆H₈O). While

specific, experimentally-derived datasets for this compound are not readily available in public

domains, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) data. These predictions are based on the molecule's structure

and established spectroscopic principles, offering a valuable reference for its characterization.

Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for 3-Ethynyl-3-
methyloxetane.

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Frequency: 400 MHz)

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

4.75 d, J ≈ 6 Hz 2H Oxetane CH₂ (Ha)

4.55 d, J ≈ 6 Hz 2H Oxetane CH₂ (Hb)

2.40 s 1H ≡C-H

1.65 s 3H -CH₃
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Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, Frequency: 100 MHz)

Chemical Shift (δ) ppm Assignment

82.5 -C≡C-

79.5 Oxetane -CH₂-

74.0 ≡C-H

40.0 Quaternary Carbon

25.0 -CH₃

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹) Intensity Assignment

~3300 Strong, Sharp ≡C-H Stretch

~2970 Medium C-H Asymmetric Stretch (CH₃)

~2880 Medium C-H Symmetric Stretch (CH₂)

~2120 Weak C≡C Stretch

~985 Strong Oxetane Ring Vibration

Table 4: Predicted Mass Spectrometry (MS) Data (Ionization: EI)

m/z
Predicted Relative
Intensity

Assignment

96 Moderate [M]⁺ (Molecular Ion)

81 High [M - CH₃]⁺

68 Moderate [M - C₂H₄]⁺

53 Moderate [C₄H₅]⁺
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Experimental Protocols
The following sections detail generalized methodologies for acquiring the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of 3-Ethynyl-3-methyloxetane (5-10 mg) is dissolved in

approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v

tetramethylsilane (TMS) as an internal standard.

¹H NMR Spectroscopy: Proton NMR spectra are recorded on a 400 MHz spectrometer. Data

acquisition typically involves 16 scans with a relaxation delay of 1 second.

¹³C NMR Spectroscopy: Carbon-13 NMR spectra are recorded on the same spectrometer at

a frequency of 100 MHz. Data acquisition typically involves 512 scans with a relaxation delay

of 2 seconds.

Data Processing: The resulting Free Induction Decays (FIDs) are Fourier transformed, and

the spectra are phase and baseline corrected. Chemical shifts are referenced to the TMS

signal at 0.00 ppm for ¹H and 77.16 ppm for the CDCl₃ solvent peak in the ¹³C spectrum.

Infrared (IR) Spectroscopy
Sample Preparation: A drop of neat 3-Ethynyl-3-methyloxetane is placed between two

potassium bromide (KBr) plates to form a thin liquid film.

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)

spectrometer over the range of 4000-400 cm⁻¹. A background spectrum of the KBr plates is

recorded and automatically subtracted from the sample spectrum. Typically, 32 scans are

averaged to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
Sample Introduction: The sample is introduced into the mass spectrometer via a Gas

Chromatography (GC) system to ensure sample purity and control the amount of substance

entering the ion source.
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Ionization: Electron Ionization (EI) is performed at a standard energy of 70 eV.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a quadrupole mass analyzer. The detector records the abundance of each ion.

Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow from sample preparation to final data

analysis in a typical spectroscopic characterization of a chemical compound.

Sample Preparation

Data Acquisition

Data Processing & Analysis

Reporting

3-Ethynyl-3-methyloxetane

NMR Spectrometer FTIR Spectrometer GC-MS

NMR Spectra (1H, 13C) IR Spectrum Mass Spectrum

Spectroscopic Data Report

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Characterization.
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[https://www.benchchem.com/product/b572437#spectroscopic-data-for-3-ethynyl-3-
methyloxetane-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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